molecular formula C10H12N2O B7891965 1-(2-Pyridyl)-3-dimethylamino-2-propen-1-one

1-(2-Pyridyl)-3-dimethylamino-2-propen-1-one

Cat. No. B7891965
M. Wt: 176.21 g/mol
InChI Key: BWERGHWJEBQNQV-UHFFFAOYSA-N
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Patent
US06858327B2

Procedure details

2-Acetylpyridine (48.28 g, 0.398 mole) and N,N-Dimethylformamide dimethyl acetal (95 g. 0.797 mole) were added to a flask. The reaction mixture was heated to 104° C. for 15 hours. The excess N,N-Dimethylformamide dimethyl acetal was evaporated off. The residue was recrystallized from a mixture of toluene (140 mL.) and heptane (955 mL.) to give 1-(2-pyridyl)-3-dimethylamino-2-propen-1-one (58.7 g, 70% yield).
Quantity
48.28 g
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1)(=[O:3])[CH3:2].CO[CH:12](OC)[N:13]([CH3:15])[CH3:14]>>[N:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[C:1](=[O:3])[CH:2]=[CH:12][N:13]([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
48.28 g
Type
reactant
Smiles
C(C)(=O)C1=NC=CC=C1
Name
Quantity
95 g
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
104 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess N,N-Dimethylformamide dimethyl acetal was evaporated off
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from a mixture of toluene (140 mL.) and heptane (955 mL.)

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C(C=CN(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 58.7 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.